3-Hydroxy-4-nitrobenzaldehyde
Overview
Description
3-Hydroxy-4-nitrobenzaldehyde is a compound that is structurally related to various benzaldehyde derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. Although the provided papers do not directly discuss 3-Hydroxy-4-nitrobenzaldehyde, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .
Synthesis Analysis
An improved protocol for the synthesis of a related compound, 3-Hydroxy-5-nitrobenzaldehyde, has been reported, which involves the reduction of 3,5-dinitrobenzoyl chloride and modification of the conditions previously reported in the literature. The optimization of the oxime to substrate ratio from 2/1 to 1/1 and the reduction of the amount of oxime by half resulted in a high yield of 90% . This suggests that similar methods could potentially be adapted for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde.
Molecular Structure Analysis
Studies on related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have utilized density functional theory (DFT) calculations to investigate molecular structure, vibrational frequencies, and bonding features. The molecular geometry and harmonic vibrational frequencies were obtained using standard basis set combinations, and the results were applied to simulate infrared and Raman spectra, showing good agreement with observed spectra . This indicates that DFT calculations could be a valuable tool in analyzing the molecular structure of 3-Hydroxy-4-nitrobenzaldehyde.
Chemical Reactions Analysis
Gold-catalyzed aromatizations have been used to construct 4-hydroxy-3-aminobenzaldehyde cores, starting from 3-ene-5-siloxy-1,6-diynes and nitrosoarenes. The mechanism involves dual gold catalysis and a series of labeling experiments to understand the reaction pathway . Although this reaction does not directly involve 3-Hydroxy-4-nitrobenzaldehyde, it provides insight into the types of chemical reactions that benzaldehyde derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be complex, as evidenced by the study of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, which forms three-dimensional aggregates through a combination of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions . Similarly, the vibrational spectra and structural conformations of related compounds have been thoroughly analyzed using FT-IR, FT-Raman, and DFT calculations, providing a comprehensive understanding of their physical and chemical behavior .
Scientific Research Applications
1. Vibrational Spectra and Molecular Structure Studies
3-Hydroxy-4-nitrobenzaldehyde has been studied for its molecular structure and vibrational spectra. A combined experimental and theoretical study using Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, along with density functional theory (DFT), has been conducted. These studies provide insights into the molecular geometry, vibrational frequencies, bonding features, total energy, and thermodynamic properties of compounds like 3-Hydroxy-4-nitrobenzaldehyde (Nataraj, Balachandran, & Karthick, 2011).
2. Chemical Synthesis and Structural Analysis
Research has focused on the synthesis of compounds using 3-Hydroxy-4-nitrobenzaldehyde. For example, studies on synthesizing benzohydrazide derivatives demonstrate its applications in developing new chemical entities, with particular attention paid to the configuration and crystal structure of the resulting compounds (Cao & Wang, 2009).
3. Atmospheric Chemistry and Environmental Research
In atmospheric chemistry, studies have shown the reaction of 3-Hydroxy-4-nitrobenzaldehyde with NO3 radicals, revealing potential implications for understanding wood smoke emissions and atmospheric interactions. This research sheds light on the chemical behaviors of such compounds in environmental settings (Liu, Wen, & Wu, 2017).
4. Synthetic Methodologies and Catalysis
3-Hydroxy-4-nitrobenzaldehyde has been used in developing synthetic methodologies, such as in direct asymmetric aldol reactions. This demonstrates its role in catalysis and organic synthesis, providing valuable insights for the development of more efficient and selective synthetic processes (Yadav & Singh, 2015).
5. Optimization of Synthesis Processes
Improvements in the synthesis of 3-Hydroxy-4-nitrobenzaldehyde itself have been researched. Modifications in existing procedures to optimize the yield and reduce the reactant requirements have been documented, showing the ongoing efforts to enhance the efficiency of producing this compound (Zhang Wen-jing, 2009).
6. Photocatalytic Oxidation Studies
Research on photocatalytic oxidation, particularly in the context of environmental remediation, involves 3-Hydroxy-4-nitrobenzaldehyde. Studies on the conversion of similar compounds under different conditions provide insight into potential applications in environmental clean-up and green chemistry (Marotta et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBVPIQUDFRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220669 | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-nitrobenzaldehyde | |
CAS RN |
704-13-2 | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9F5X52U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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